molecular formula C12H19NO4S B270425 N-(3,4-dimethoxyphenyl)-1-butanesulfonamide

N-(3,4-dimethoxyphenyl)-1-butanesulfonamide

Cat. No. B270425
M. Wt: 273.35 g/mol
InChI Key: YLHXFPUMBDPGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxyphenyl)-1-butanesulfonamide, commonly referred to as DBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBS is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it an exciting area of study for researchers.

Mechanism of Action

The mechanism of action of DBS is not fully understood. However, it has been proposed that DBS inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes such as acid-base balance and ion transport. By inhibiting carbonic anhydrase, DBS may disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects:
DBS has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, as mentioned earlier. DBS has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
In addition to its anticancer properties, DBS has been found to have neuroprotective effects. It has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using DBS in lab experiments is its low toxicity. DBS has been found to have low toxicity in vitro and in vivo, making it a safe compound to work with. Another advantage is its stability, which allows for long-term storage.
However, one limitation of using DBS in lab experiments is its solubility. DBS is not very soluble in water, which can make it difficult to work with in aqueous solutions. Another limitation is the lack of understanding of its mechanism of action, which makes it challenging to design experiments to study its effects.

Future Directions

For research on DBS include investigating its mechanism of action and exploring its use in combination with other drugs.

Synthesis Methods

The synthesis of DBS involves the reaction of 3,4-dimethoxybenzylamine with 1-chlorobutane in the presence of a base such as potassium carbonate. The resulting product is then treated with sulfamic acid to form DBS. The yield of DBS can be improved by performing the reaction under reflux conditions.

Scientific Research Applications

DBS has been shown to have potential therapeutic applications in various fields of research. One of the most promising areas of study is in the treatment of cancer. DBS has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the antitumor effects of chemotherapy drugs such as cisplatin.
Another area of research where DBS has shown potential is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DBS has been found to protect neurons from oxidative stress and reduce inflammation in the brain.

properties

Product Name

N-(3,4-dimethoxyphenyl)-1-butanesulfonamide

Molecular Formula

C12H19NO4S

Molecular Weight

273.35 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)butane-1-sulfonamide

InChI

InChI=1S/C12H19NO4S/c1-4-5-8-18(14,15)13-10-6-7-11(16-2)12(9-10)17-3/h6-7,9,13H,4-5,8H2,1-3H3

InChI Key

YLHXFPUMBDPGHM-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)NC1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCCCS(=O)(=O)NC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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